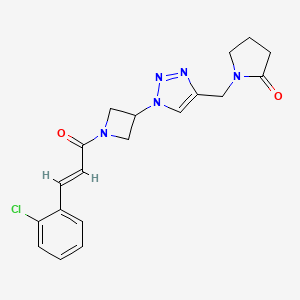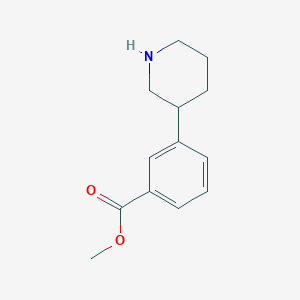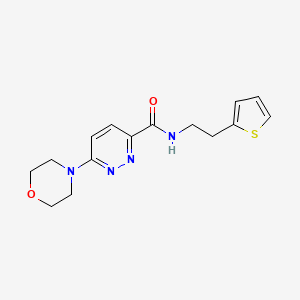![molecular formula C21H21N3O4S B2442404 (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 865162-07-8](/img/structure/B2442404.png)
(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide is widely used in industrial processes to synthesize polyacrylamide, which serves various applications such as soil conditioning, wastewater treatment, and as a laboratory tool for protein separation via electrophoresis. The extensive study of acrylamide's effects on human health, given its presence in processed foods and potential for exposure, underscores the need for understanding its formation, distribution in food, and impact on human health. The integrated review by Friedman (2003) provides a comprehensive overview of acrylamide's chemistry, analysis, metabolism, pharmacology, and toxicology, emphasizing the importance of developing better food processing methods to reduce dietary acrylamide content (Friedman, 2003).
Industrial Perspective on Acrylamide
The industrial perspective on acrylamide, especially in relation to food processing, highlights the concerted efforts to understand its occurrence, formation mechanisms, and strategies for mitigation. Taeymans et al. (2004) discuss analytical and mechanistic studies focused on reducing acrylamide formation in food products. This review captures the industry's response to acrylamide detection in food, emphasizing the role of the Maillard reaction and the need for ongoing research to assess and mitigate health risks associated with dietary acrylamide (Taeymans et al., 2004).
Acrylamide in Baking Products
Keramat et al. (2011) focus on acrylamide formation in bakery products, identifying key factors influencing its production and strategies to minimize its levels. This review underlines the significance of processing conditions and ingredient selection in controlling acrylamide content in baked goods, offering practical recommendations for manufacturers (Keramat et al., 2011).
Coordination Chemistry of Acrylamide
Exploring acrylamide's coordination chemistry, Girma et al. (2005) provide insights into its interactions with various transition metals. This research highlights acrylamide's versatility as a ligand and its potential implications for understanding its reactivity in biological systems, which may contribute to strategies for mitigating its health effects (Girma et al., 2005).
特性
IUPAC Name |
(E)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-12-11-23-18-9-7-15(2)13-19(18)29-21(23)22-20(25)10-8-16-5-4-6-17(14-16)24(26)27/h4-10,13-14H,3,11-12H2,1-2H3/b10-8+,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPZZAZRUGXZKU-HEHHSMSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2442324.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2442326.png)



![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)


![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)


